molecular formula C13H18O2 B14149698 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-08-1

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B14149698
CAS No.: 89225-08-1
M. Wt: 206.28 g/mol
InChI Key: DHMINTXIZSKBMW-UHFFFAOYSA-N
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Description

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 5-methylfuran-2-yl ethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the cyclohexanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring but lacks the cyclohexanone moiety.

    2-Ethyl-5-methylfuran: Similar furan structure but different substituents.

    2,3-Dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]cyclohexan-1-amine: Contains a similar cyclohexane structure but with different functional groups.

Uniqueness

2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone core and a 5-methylfuran-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89225-08-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C13H18O2/c1-9-7-8-13(15-9)10(2)11-5-3-4-6-12(11)14/h7-8,10-11H,3-6H2,1-2H3

InChI Key

DHMINTXIZSKBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

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